Cilastatin

説明

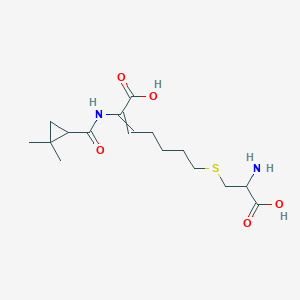

Structure

2D Structure

特性

IUPAC Name |

(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSUYTOATWAVLW-WFVMDLQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81129-83-1 (mono-hydrochloride salt) | |

| Record name | Cilastatin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082009345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048238 | |

| Record name | Cilastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cilastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.00e-01 g/L | |

| Record name | Cilastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

82009-34-5, 81129-83-1 | |

| Record name | Cilastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82009-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilastatin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082009345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01597 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cilastatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium hydrogen [R-[R*,S*-(Z)]]-7-[(2-amino-2-carboxylatoethyl)thio]-2-[[(2,2-dimethylcyclopropyl)carbonyl]amino]hept-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CILASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/141A6AMN38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cilastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Beyond Dehydropeptidase-I: A Technical Guide to Cilastatin's Expanded Role in Cellular Transport and Nephroprotection

For Immediate Release

This technical guide provides an in-depth analysis of cilastatin's mechanisms of action beyond its well-established role as a dehydropeptidase-I (DHP-I) inhibitor. Primarily aimed at researchers, scientists, and professionals in drug development, this document elucidates this compound's significant interactions with cellular transport systems, particularly renal organic anion transporters (OATs), and its interference with lipid raft-mediated endocytosis. These secondary mechanisms are crucial for understanding its broad nephroprotective effects against a variety of drugs.

Core Mechanism: Inhibition of Renal Dehydropeptidase-I

This compound is clinically co-administered with the carbapenem antibiotic imipenem to prevent imipenem's rapid degradation by DHP-I, an enzyme located on the brush border of renal proximal tubule cells.[1][2][3][4] This inhibition ensures therapeutic concentrations of imipenem in the urine and systemically.[2][5][6] The fundamental interaction involves this compound binding to DHP-I, thereby preventing the hydrolysis of imipenem and increasing its urinary recovery and efficacy.[3][4][7]

Interaction with Organic Anion Transporters (OATs)

A pivotal and less-publicized role of this compound is its interaction with Organic Anion Transporters (OATs), specifically OAT1 and OAT3.[8][9][10][11] These transporters are located on the basolateral membrane of renal proximal tubule cells and are responsible for the uptake of a wide range of endogenous and exogenous substances, including many drugs, from the blood into the tubular cells.[9]

Research has demonstrated that both imipenem and this compound are substrates for OAT1 and OAT3.[8][10][11] Crucially, this compound acts as a competitive inhibitor of OAT1- and OAT3-mediated transport.[11][12] This inhibition reduces the intracellular accumulation of OAT substrates, such as imipenem, within renal cells.[1][10] By limiting this accumulation, this compound mitigates the nephrotoxicity associated with high intracellular concentrations of certain drugs.[8][10] This mechanism is a key factor in the nephroprotective effect observed when this compound is co-administered with imipenem and other potentially nephrotoxic agents like diclofenac.[8][13]

Quantitative Data on OAT Inhibition

The inhibitory effect of this compound on OAT-mediated transport has been quantified in vitro. The half-maximal inhibitory concentration (IC₅₀) values demonstrate a clinically relevant potential for drug-drug interactions (DDIs).[1][8][14]

| Transporter | Substrate | Inhibitor | IC₅₀ Value (μM) | Cell System | Reference |

| hOAT1 | Imipenem | This compound | 171.3 ± 1.1 | hOAT1-HEK293 Cells | Huo X, et al. Acta Pharm Sin B. 2019.[8][14] |

| hOAT3 | Imipenem | This compound | 113.8 ± 1.1 | hOAT3-HEK293 Cells | Huo X, et al. Acta Pharm Sin B. 2019.[8][14] |

| hOAT1 | DLF-AG¹ | This compound | 134.1 ± 1.2 | hOAT1-HEK293 Cells | Wang C, et al. Br J Pharmacol. 2020.[15] |

| hOAT3 | DLF-AG¹ | This compound | 89.3 ± 1.1 | hOAT3-HEK293 Cells | Wang C, et al. Br J Pharmacol. 2020.[15] |

¹DLF-AG: Diclofenac Acyl Glucuronide, a metabolite of diclofenac.

Interference with Lipid Raft-Mediated Transport

A third, broader mechanism of this compound's nephroprotective action involves its interaction with membrane lipid rafts. DHP-I is anchored to the cell membrane via a glycosyl-phosphate-inositol (GPI) group, which localizes it within cholesterol-rich lipid rafts.[16] These rafts are not just passive membrane components but function as platforms for signaling and endocytosis.[17][18]

This compound's binding to DHP-I is hypothesized to alter the fluidity and function of these lipid rafts.[16] This interference can disrupt the raft-dependent endocytic pathway, thereby reducing the cellular uptake of a wide variety of nephrotoxic compounds, even those that are not substrates for DHP-I or OATs.[16] This mechanism has been suggested to contribute to this compound's protective effects against drugs such as vancomycin, cisplatin, and cyclosporine.[9] By inhibiting this internalization pathway, this compound reduces the intracellular accumulation of these toxins.[16]

Experimental Protocols

The findings described in this guide are based on established in vitro experimental models. A representative protocol for assessing transporter inhibition is detailed below.

In Vitro OAT Inhibition Assay

Objective: To determine the inhibitory potential (IC₅₀) of a test compound (e.g., this compound) on OAT1- or OAT3-mediated transport of a known substrate.

Materials:

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably transfected to express human OAT1 (hOAT1-HEK293) or OAT3 (hOAT3-HEK293). A mock-transfected or parental HEK293 cell line is used as a negative control.[14]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., G418 or hygromycin B).

-

Transport Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, buffered with HEPES, pH 7.4.[14]

-

Probe Substrate: A known substrate for the transporter, e.g., p-aminohippurate (PAH) or estrone-3-sulfate (ES) for OAT1 and OAT3 respectively, often radiolabeled or fluorescent.[14]

-

Test Inhibitor: this compound, dissolved in an appropriate solvent.

-

Plates: Poly-D-lysine-coated 24- or 96-well plates.

-

Detection System: Scintillation counter (for radiolabeled substrates) or fluorescence plate reader.

Methodology:

-

Cell Seeding: Seed the hOAT-transfected and mock-transfected HEK293 cells onto the multi-well plates and culture until they form a confluent monolayer (typically 48 hours).[14]

-

Pre-incubation: Aspirate the culture medium and wash the cell monolayers three times with warm (37°C) transport buffer. Pre-incubate the cells in transport buffer for 10-15 minutes at 37°C to stabilize them.[14]

-

Inhibition Assay: Initiate the uptake by adding the transport buffer containing a fixed concentration of the probe substrate and varying concentrations of the test inhibitor (this compound).

-

Incubation: Incubate the plates at 37°C for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Termination of Uptake: Stop the reaction by rapidly aspirating the solution and washing the cells three times with ice-cold transport buffer to remove extracellular substrate.

-

Cell Lysis and Quantification: Lyse the cells using a suitable lysis buffer (e.g., M-PER or a solution containing NaOH/SDS). Quantify the amount of substrate taken up by the cells using the appropriate detection system.

-

Data Analysis:

-

Subtract the uptake in mock-transfected cells from the uptake in hOAT-transfected cells to determine the specific, transporter-mediated uptake.

-

Plot the percentage of inhibition (relative to a control with no inhibitor) against the log concentration of the inhibitor.

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Conclusion and Implications for Drug Development

The role of this compound in cellular transport is multifaceted and extends well beyond its primary function as a DHP-I inhibitor. Its ability to competitively inhibit OAT1 and OAT3 transporters provides a clear mechanism for its nephroprotective effects against certain anionic drugs. Furthermore, its potential to interfere with lipid raft-mediated endocytosis suggests a broader protective capacity against a diverse range of nephrotoxic agents.

For drug development professionals, these findings are critical. They highlight the potential for this compound as an adjunctive therapy to mitigate the nephrotoxicity of new and existing drugs. Understanding these interactions is essential for predicting and managing drug-drug interactions, particularly for compounds that are substrates of OAT1 and OAT3. The in vitro models described provide a robust framework for screening candidate compounds for their potential interactions with this compound and for exploring this compound's utility as a broad-spectrum nephroprotective agent. Further research into these secondary mechanisms will continue to refine our understanding and expand the therapeutic applications of this compound.

References

- 1. This compound protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medrxiv.org [medrxiv.org]

- 3. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xenotech.com [xenotech.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of imipenem and this compound in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Clinical pharmacokinetics of an imipenem-cilastatin combination] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Organic anion transporters also mediate the drug-drug interaction between imipenem and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. This compound protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protective effect of this compound against diclofenac-induced nephrotoxicity through interaction with diclofenac acyl glucuronide via organic anion transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Role of Lipid Rafts and Membrane Androgen Receptors in Androgen’s Neurotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipid rafts are required for GLUT4 internalization in adipose cells - PMC [pmc.ncbi.nlm.nih.gov]

Cilastatin as a Dehydropeptidase-I (DHP-I) Inhibitor: A Biochemical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical properties of Cilastatin, focusing on its role as a potent and specific inhibitor of renal Dehydropeptidase-I (DHP-I). The information presented herein is intended to support research and development efforts in pharmacology and drug design.

Executive Summary

This compound is a reversible, competitive inhibitor of Dehydropeptidase-I (DHP-I), a zinc-metalloenzyme located in the brush border of the renal tubules.[1] While devoid of intrinsic antibacterial activity, this compound's primary therapeutic function is to prevent the renal metabolism of carbapenem antibiotics, most notably Imipenem.[2][3] By inhibiting DHP-I, this compound increases the plasma half-life and urinary recovery of co-administered Imipenem, enhancing its antibacterial efficacy and preventing the formation of potentially nephrotoxic metabolites.[1][4] This guide details the mechanism of action, quantitative inhibitory properties, relevant experimental protocols, and key biochemical pathways associated with this compound.

Mechanism of Action

Dehydropeptidase-I is responsible for hydrolyzing and inactivating Imipenem in the kidneys.[4][5] this compound specifically binds to the active site of DHP-I, preventing the enzyme from breaking down the β-lactam ring of the antibiotic.[6] This inhibition is competitive, meaning this compound competes with the substrate (Imipenem) for the same binding site on the enzyme.[7] The protective effect of this compound not only preserves the antibiotic's activity but also mitigates the risk of renal tubular damage associated with high concentrations of Imipenem metabolites.[1][4]

The following diagram illustrates the metabolic pathway of Imipenem in the presence and absence of this compound.

Quantitative Biochemical Data

The inhibitory potency of this compound against DHP-I has been quantified through various biochemical assays. The following tables summarize key pharmacokinetic and pharmacodynamic parameters.

Table 1: Inhibitory Activity of this compound against Dehydropeptidase-I (DHP-I)

| Parameter | Value | Description |

| Inhibition Constant (Ki) | 0.11 µM | Represents the concentration of this compound required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity for the enzyme.[2][8] |

| IC50 | 0.1 µM | The concentration of this compound that inhibits 50% of DHP-I activity under specific assay conditions.[9][10] |

| Inhibition Type | Competitive, Reversible | This compound competes with the substrate for the DHP-I active site and the binding is non-covalent.[1][7] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Description |

| Plasma Half-life | ~1 hour | The time required for the concentration of this compound in the plasma to reduce by half.[1] |

| Volume of Distribution | 14.6 - 20.1 L | An indicator of the extent of drug distribution into body tissues. |

| Plasma Protein Binding | 35-40% | The percentage of this compound that is bound to proteins in the blood plasma. |

| Renal Clearance | 0.10 - 0.16 L/h/kg | The rate at which this compound is cleared from the body by the kidneys. |

Experimental Protocols

Spectrophotometric Assay for DHP-I Inhibition

This protocol outlines a method for determining the inhibitory activity of compounds like this compound against DHP-I by monitoring the hydrolysis of a carbapenem substrate.

Principle: The hydrolysis of the β-lactam ring in a carbapenem substrate (e.g., Imipenem) by DHP-I leads to a decrease in absorbance at a specific wavelength (e.g., 298 nm). The rate of this decrease is proportional to the enzyme's activity. An inhibitor will slow this rate.[11]

Materials:

-

Purified or partially purified renal DHP-I enzyme.[11]

-

Substrate: Imipenem solution.

-

Inhibitor: this compound solution at various concentrations.

-

Assay Buffer: 3-(N-morpholino)propanesulfonic acid (MOPS), pH 7.1.[11]

-

UV/Vis Spectrophotometer with temperature control.

-

Quartz cuvettes (2-mm light path).[11]

Procedure:

-

Enzyme Preparation: Prepare a stock solution of purified renal DHP-I. The concentration should be determined empirically to provide a linear rate of substrate hydrolysis over the measurement period (e.g., 1 µg of purified RDPase in a 250-µl reaction mixture).[11]

-

Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing the assay buffer and the desired concentration of the substrate, Imipenem. The substrate concentration should typically range from 1.25 to 3.3 mM.[11]

-

Inhibitor Addition: For inhibition assays, add varying concentrations of this compound to the reaction mixture. For the control (uninhibited reaction), add an equivalent volume of the buffer.

-

Assay Initiation: Equilibrate the reaction mixture and the enzyme solution to 37°C.[11] Initiate the reaction by adding the DHP-I enzyme to the cuvette.

-

Data Acquisition: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 298 nm as a function of time for a set period (e.g., 2.5 minutes).[11]

-

Data Analysis:

-

Calculate the initial velocity (V) of the reaction from the linear portion of the absorbance vs. time plot for both the inhibited and uninhibited reactions.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

To determine the Ki and the type of inhibition, perform the assay with multiple substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or other kinetic plots.[11]

-

Workflow for DHP-I Inhibitor Screening

The discovery of novel DHP-I inhibitors is a key objective for developing new carbapenem-based therapies. The following diagram outlines a typical workflow for screening and identifying new inhibitor candidates.

References

- 1. An overview of the pharmacology of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and characterization of human renal dehydropeptidase I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and characterization of human renal dehydropeptidase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, this compound, inhibits the bacterial metallo-beta-lactamase enzyme CphA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of dehydropeptidase I in the rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stability of New Carbapenem DA-1131 to Renal Dipeptidase (Dehydropeptidase I) - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Cilastatin for Renal Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilastatin, a renal dehydropeptidase-I (DHP-I) inhibitor, was initially developed to prevent the renal metabolism of the carbapenem antibiotic, imipenem. This co-administration not only enhanced the efficacy of imipenem but also unexpectedly revealed a significant nephroprotective effect. Subsequent research has elucidated the multifaceted mechanisms behind this compound's ability to shield the kidneys from drug-induced injury. Beyond its primary role as a DHP-I inhibitor, this compound has been shown to modulate renal organic anion transporters (OATs), reduce oxidative stress, and inhibit apoptosis in renal tubular cells. This in-depth technical guide explores the discovery, development, and mechanisms of action of this compound, providing a comprehensive resource for researchers and drug development professionals interested in its nephroprotective properties. The guide includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Genesis of a Nephroprotective Agent

The story of this compound is intrinsically linked to the development of imipenem, a broad-spectrum β-lactam antibiotic. Early clinical studies with imipenem revealed that it was rapidly hydrolyzed in the kidneys by a brush-border membrane enzyme, dehydropeptidase-I (DHP-I), leading to low urinary concentrations of the active drug and the formation of a potentially nephrotoxic metabolite.[1][2] This necessitated the development of a DHP-I inhibitor to be co-administered with imipenem.

This compound emerged as a potent and specific inhibitor of DHP-I.[3][4] Its co-administration with imipenem successfully prevented the degradation of the antibiotic, leading to a significant increase in its urinary recovery and ensuring its therapeutic efficacy.[5][6] An unexpected and highly beneficial finding from these early studies was that this compound also completely prevented the imipenem-induced nephrotoxicity observed in preclinical models.[1][5] This discovery sparked further investigation into the broader nephroprotective potential of this compound against a range of other nephrotoxic agents.[7]

Quantitative Data on this compound's Efficacy and Pharmacokinetics

The following tables summarize key quantitative data from preclinical and clinical studies, highlighting this compound's inhibitory activity and its impact on renal function and drug disposition.

Table 1: Inhibitory Activity of this compound

| Target | Parameter | Value | Species/System | Reference |

| Renal Dehydropeptidase-I (DHP-I) | IC₅₀ | 0.1 µM | Not Specified | [8] |

| Renal Dehydropeptidase-I (DHP-I) | Kᵢ | 0.11 µM | Not Specified | [4] |

| Human Organic Anion Transporter 1 (hOAT1) | IC₅₀ (for imipenem transport) | Comparable to clinical concentrations | Human (in vitro) | [5][9] |

| Human Organic Anion Transporter 3 (hOAT3) | IC₅₀ (for imipenem transport) | Comparable to clinical concentrations | Human (in vitro) | [5][9] |

| Cisplatin-induced cytotoxicity | IC₅₀ | 9.98 µM | Human Kidney-2 (HK-2) cells | [10] |

| Gentamicin-induced cytotoxicity | IC₅₀ | 2757 µM | Human Kidney-2 (HK-2) cells | [10] |

| Vancomycin-induced cytotoxicity | IC₅₀ | 1815 µM | Human Kidney-2 (HK-2) cells | [10] |

Table 2: Effect of this compound on Imipenem Pharmacokinetics

| Parameter | Imipenem Alone | Imipenem + this compound (1:1 ratio) | Species | Reference |

| Urinary Recovery | 7.7% - 43% | ~72% | Human | [5] |

| Elimination Half-life | Not Specified | 1.0 hour | Human | [6] |

Table 3: Clinical and Preclinical Evidence of this compound's Nephroprotection

| Nephrotoxic Agent | Study Type | Key Findings | Model System | Reference |

| Imipenem | Preclinical | Complete prevention of nephrotoxicity. | Monkeys, Rabbits | [5] |

| Cisplatin | Clinical | Lower serum creatinine in this compound group (p=0.037). | Human | [2][11] |

| Cisplatin | Preclinical | Reduced serum BUN, creatinine, and histological damage. | Rat | [12][13] |

| Vancomycin | Preclinical | Attenuated acute kidney injury, reduced tubular damage. | Mouse | [14][15] |

| Vancomycin | In Vitro | Protected against apoptosis and increased cell viability. | Renal Proximal Tubular Epithelial Cells (RPTECs) | [1][16] |

| Cyclosporine | Clinical | Reduced serum creatinine levels post-transplantation. | Human | [17][18] |

| Various Nephrotoxins | Meta-analysis | Lower risk of Acute Kidney Injury (AKI) with imipenem-cilastatin (RR, 0.52). | Human | [19][20] |

| Various Nephrotoxins | Meta-analysis | Lower serum creatinine with imipenem-cilastatin (WMD, -0.14 mg/dL). | Human | [19][21] |

Mechanisms of Renal Protection

This compound's nephroprotective effects are attributed to several key mechanisms, primarily centered on the renal proximal tubule cells.

Inhibition of Dehydropeptidase-I (DHP-I)

The primary and most well-established mechanism of this compound is the inhibition of DHP-I, an enzyme located on the brush border of renal proximal tubular cells.[1] By inhibiting DHP-I, this compound prevents the hydrolysis of imipenem into a nephrotoxic metabolite, thereby directly preventing imipenem-induced kidney damage.[5]

Modulation of Organic Anion Transporters (OATs)

This compound has been shown to be a substrate and inhibitor of the human organic anion transporters hOAT1 and hOAT3.[5][9] These transporters are located on the basolateral membrane of proximal tubule cells and are responsible for the uptake of various drugs and toxins from the blood into the renal cells. By competitively inhibiting the transport of nephrotoxic agents like imipenem, this compound reduces their intracellular accumulation and subsequent cytotoxicity.[5][9]

Anti-Apoptotic and Anti-Oxidative Stress Effects

Beyond its direct effects on enzymes and transporters, this compound has demonstrated the ability to protect renal cells from apoptosis (programmed cell death) and oxidative stress induced by various nephrotoxins, including cisplatin and vancomycin.[12][13][14] The precise molecular pathways for these effects are still under investigation but are thought to involve the modulation of intracellular signaling cascades related to cell survival and stress response.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying this compound's nephroprotective effects.

Caption: Signaling pathway of this compound's renal protective mechanisms.

Caption: A generalized experimental workflow for studying nephroprotection.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the nephroprotective effects of this compound. These are generalized and may require optimization for specific experimental conditions.

Dehydropeptidase-I (DHP-I) Inhibition Assay

Objective: To determine the inhibitory activity of this compound on DHP-I.

Materials:

-

Purified DHP-I enzyme (from porcine or human kidney)

-

Substrate: Glycyldehydrophenylalanine

-

This compound (test inhibitor)

-

Assay buffer (e.g., 50 mM MOPS, pH 7.0)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water).

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate, add the DHP-I enzyme to each well.

-

Add the different concentrations of this compound to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, glycyldehydrophenylalanine, to all wells.

-

Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength (e.g., 275 nm) over time using a spectrophotometer.

-

Calculate the rate of reaction for each this compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vitro Organic Anion Transporter (OAT) Uptake Assay

Objective: To assess the inhibitory effect of this compound on OAT-mediated uptake of a substrate (e.g., imipenem or a fluorescent probe).

Materials:

-

HEK293 cells stably transfected with hOAT1 or hOAT3 (or other relevant cell line)

-

Control (mock-transfected) HEK293 cells

-

Radiolabeled or fluorescent substrate for OATs (e.g., [³H]-para-aminohippurate (PAH) or fluorescein)

-

This compound

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Seed the OAT-expressing and mock-transfected cells in a 24- or 96-well plate and grow to confluence.

-

Wash the cells with pre-warmed uptake buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control in uptake buffer for a specified time (e.g., 10-15 minutes) at 37°C.

-

Initiate the uptake by adding the radiolabeled or fluorescent substrate to the wells.

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the intracellular concentration of the substrate using a scintillation counter or fluorescence plate reader.

-

Calculate the percentage of inhibition of substrate uptake by this compound at each concentration and determine the IC₅₀ value.

Animal Model of Drug-Induced Nephrotoxicity

Objective: To evaluate the in vivo nephroprotective effect of this compound against a specific nephrotoxic drug.

Materials:

-

Laboratory animals (e.g., male Wistar rats or C57BL/6 mice)

-

Nephrotoxic agent (e.g., cisplatin, vancomycin)

-

This compound

-

Vehicle control (e.g., saline)

-

Metabolic cages for urine collection

-

Equipment for blood collection and analysis (serum creatinine and BUN)

-

Histopathology equipment

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the animals into experimental groups (e.g., Control, this compound alone, Nephrotoxin alone, Nephrotoxin + this compound).

-

Administer this compound or vehicle to the respective groups at a predetermined dose and route (e.g., intraperitoneal or intravenous injection) prior to the administration of the nephrotoxic agent.

-

Induce nephrotoxicity by administering the nephrotoxic agent at a specific dose and route.

-

Monitor the animals for clinical signs of toxicity and body weight changes.

-

Collect blood samples at specified time points (e.g., 24, 48, 72 hours) after nephrotoxin administration for measurement of serum creatinine and blood urea nitrogen (BUN).

-

Collect urine for analysis of kidney injury biomarkers (e.g., KIM-1, NGAL).

-

At the end of the study, euthanize the animals and harvest the kidneys for histopathological examination (e.g., H&E and PAS staining) to assess tubular damage.

-

Compare the biochemical and histological parameters between the different treatment groups to determine the nephroprotective effect of this compound.

Conclusion and Future Directions

This compound has evolved from a specific DHP-I inhibitor designed to potentiate an antibiotic to a promising broad-spectrum nephroprotective agent. Its multifaceted mechanism of action, involving the inhibition of DHP-I and OATs, as well as anti-apoptotic and anti-oxidative effects, makes it a compelling candidate for preventing drug-induced kidney injury from a variety of therapeutic agents.[7]

While the combination product of imipenem/cilastatin has demonstrated clinical benefits in reducing nephrotoxicity, further research is warranted to explore the full potential of this compound as a standalone nephroprotective drug.[22][23] Well-designed clinical trials are needed to evaluate the efficacy and safety of this compound in preventing kidney injury associated with other commonly used nephrotoxic drugs, such as cisplatin, aminoglycosides, and contrast media. The development of a standalone formulation of this compound would be a critical step in realizing its full therapeutic potential and offering a valuable tool to mitigate the risk of iatrogenic kidney damage in vulnerable patient populations.

References

- 1. Protective Effects of this compound against Vancomycin-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of this compound on Cisplatin-Induced Nephrotoxicity in Patients Undergoing Hyperthermic Intraperitoneal Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. This compound Sodium, dehydrodipeptidase I inhibitor (CAS 81129-83-1) | Abcam [abcam.com]

- 5. This compound protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imipenem/cilastatin: the first carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. europeanreview.org [europeanreview.org]

- 11. docta.ucm.es [docta.ucm.es]

- 12. This compound protects against cisplatin-induced nephrotoxicity without compromising its anticancer efficiency in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cisplatin-induced renal inflammation is ameliorated by this compound nephroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. khu.elsevierpure.com [khu.elsevierpure.com]

- 15. This compound attenuates vancomycin-induced nephrotoxicity via P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protective Effects of this compound against Vancomycin-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reduction of cyclosporine-induced nephrotoxicity by this compound following clinical heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of this compound on cyclosporine-induced acute nephrotoxicity in kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nephroprotective Effects of this compound in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nephroprotective Effects of this compound in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medrxiv.org [medrxiv.org]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. Prevention of Nephrotoxin-Induced Acute Kidney Injury Using this compound | MedPath [trial.medpath.com]

An In-depth Technical Guide on the Molecular Interactions of Cilastatin with Brush Border Enzymes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cilastatin is a potent and specific inhibitor of renal dehydropeptidase-I (DHP-I), a zinc metallo-enzyme located in the brush border of proximal renal tubules.[1][2][3] This inhibition is the cornerstone of its clinical utility, where it is co-administered with the carbapenem antibiotic imipenem to prevent imipenem's rapid hydrolysis and inactivation by DHP-I.[1][2][3] This guide delves into the molecular intricacies of this interaction, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms. Beyond its primary interaction with DHP-I, this document also explores the broader molecular interactions of this compound within the renal brush border, including its effects on organic anion transporters (OATs) and its influence on the integrity of cholesterol-rich lipid rafts, which contributes to its overall nephroprotective effects.

Core Interaction: this compound and Dehydropeptidase-I (DHP-I)

The principal molecular interaction of this compound is its direct inhibition of dehydropeptidase-I (DHP-I), also known as membrane dipeptidase. DHP-I is responsible for the hydrolysis of various dipeptides and, clinically relevant, the degradation of beta-lactam antibiotics like imipenem.[1][2][3]

Quantitative Data on this compound-DHP-I Interaction

The inhibitory effect of this compound on DHP-I has been quantified, demonstrating a potent interaction. The inhibition is characterized as both reversible and competitive.[4][5]

| Parameter | Value | Enzyme | Notes |

| IC50 | 0.1 µM | Renal Dehydropeptidase-I (DHP-I) | This value indicates the concentration of this compound required to inhibit 50% of DHP-I activity in vitro.[4][6] The inhibition by this compound is reversible and competitive.[4][5] |

| Lowest Detectable Inhibitory Concentration | 8 x 10-8 M (0.08 µM) | Renal Leukotriene D4-dipeptidase (DHP-I) | This highlights the high potency of this compound's inhibitory action on the renal enzyme.[7] |

Experimental Protocol: In Vitro DHP-I Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound on DHP-I extracted from renal tissue.

1.2.1. Preparation of Renal Brush Border Membrane Vesicles (BBMVs)

-

Objective: To isolate the fraction of renal cells containing the brush border membrane where DHP-I is located.

-

Method: A common method involves differential centrifugation and MgCl2 precipitation from a homogenate of rat renal cortex.[8]

-

Excise kidneys from euthanized rats and place them in ice-cold saline.

-

Dissect the renal cortex and homogenize it in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Perform a series of centrifugations at increasing speeds to pellet cellular debris and enrich for the membrane fraction.

-

Resuspend the membrane pellet and add MgCl2 to a final concentration that selectively precipitates the brush border membranes.

-

Centrifuge to collect the BBMVs, which can be stored at -80°C until use.

-

The purity of the preparation should be assessed by measuring the activity of marker enzymes like γ-glutamyltranspeptidase.[8]

-

1.2.2. DHP-I Activity Assay

-

Objective: To measure the enzymatic activity of DHP-I and its inhibition by this compound.

-

Method: A spectrophotometric or HPLC-based assay can be used. Here, an HPLC-based method for detecting the hydrolysis of a DHP-I substrate is described.

-

Reagents:

-

Purified BBMVs (source of DHP-I).

-

Imipenem (substrate).

-

This compound (inhibitor).

-

Reaction buffer (e.g., phosphate buffer at a physiological pH).

-

Quenching solution (e.g., trifluoroacetic acid).

-

-

Procedure:

-

Pre-incubate the BBMVs in the reaction buffer at 37°C.

-

Prepare a series of dilutions of this compound.

-

Add the this compound dilutions to the BBMV suspension and incubate for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding imipenem.

-

Allow the reaction to proceed for a specific time (e.g., 15-30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet the protein.

-

-

Quantification:

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

-

Broader Molecular Interactions in the Renal Brush Border

Recent research has unveiled that this compound's nephroprotective effects are not solely due to DHP-I inhibition but also involve interactions with other membrane components.

Interaction with Organic Anion Transporters (OATs)

This compound has been shown to interact with organic anion transporters, specifically OAT1 and OAT3, which are involved in the renal secretion of various compounds, including imipenem.[12][13]

2.1.1. Quantitative Data on this compound-OAT Interaction

| Interaction | IC50 Value | Transporter | Notes |

| Inhibition of Imipenem Transport | Comparable to clinical concentrations | hOAT1 and hOAT3 | This compound inhibits the transport of imipenem mediated by human OAT1 and OAT3.[12][13] Both imipenem and this compound are substrates for these transporters.[12][13] |

2.1.2. Experimental Protocol: In Vitro OAT Inhibition Assay

-

Objective: To assess the inhibitory effect of this compound on OAT-mediated transport.

-

Method: This protocol utilizes human embryonic kidney (HEK293) cells stably transfected to express hOAT1 or hOAT3.

-

Cell Culture:

-

Culture hOAT1-HEK293, hOAT3-HEK293, and mock-transfected (control) cells in appropriate media.

-

Seed the cells in 24-well plates and grow to confluence.

-

-

Uptake Assay:

-

Wash the cells with a pre-warmed transport buffer.

-

Prepare a solution of radiolabeled or fluorescently tagged imipenem (substrate) with and without varying concentrations of this compound.

-

Initiate the uptake by adding the substrate solution to the cells and incubate at 37°C for a short period (e.g., 5-10 minutes).

-

Stop the uptake by rapidly washing the cells with ice-cold transport buffer.

-

Lyse the cells and measure the intracellular concentration of the substrate using liquid scintillation counting or fluorescence spectroscopy.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the uptake in mock-transfected cells from that in OAT-expressing cells.

-

Determine the IC50 of this compound for the inhibition of imipenem uptake as described for the DHP-I assay.

-

-

Interaction with Cholesterol-Rich Lipid Rafts

This compound's binding to DHP-I, which is anchored to cholesterol-rich lipid rafts in the brush border membrane, is thought to interfere with the internalization of these microdomains. This action can reduce the cellular uptake of nephrotoxic substances that utilize this pathway.

2.2.1. Conceptual Framework

DHP-I is a glycosylphosphatidylinositol (GPI)-anchored protein, which localizes it to lipid rafts. The binding of this compound to DHP-I may induce conformational changes or steric hindrance that disrupts the normal trafficking and endocytosis of these rafts, thereby preventing the entry of harmful agents into the proximal tubule cells.[14]

2.2.2. Experimental Protocol: Investigating Lipid Raft Association

-

Objective: To visualize the effect of this compound on the integrity and internalization of lipid rafts.

-

Method: This can be achieved using fluorescence microscopy and lipid raft markers.

-

Cell Culture:

-

Use primary cultures of renal proximal tubular epithelial cells (PTECs).

-

-

Labeling and Treatment:

-

Label the lipid rafts by incubating the cells with a fluorescently tagged cholera toxin B subunit, which binds to the ganglioside GM1, a component of lipid rafts.

-

Treat the cells with this compound for a specified duration.

-

In a control group, omit the this compound treatment.

-

-

Visualization:

-

Fix the cells and visualize the distribution of the fluorescent label using confocal microscopy.

-

Compare the localization and internalization of the label in this compound-treated versus untreated cells. A reduction in intracellular fluorescence in the treated cells would suggest that this compound interferes with lipid raft endocytosis.[14]

-

-

Visualizing the Molecular Interactions

The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental workflows described in this guide.

Caption: this compound competitively inhibits DHP-I, preventing imipenem hydrolysis.

Caption: this compound inhibits OAT1/3-mediated transport of imipenem.

Caption: Workflow for DHP-I inhibition assay using isolated BBMVs.

Caption: this compound's interaction with DHP-I on lipid rafts inhibits toxin uptake.

Conclusion

The molecular interactions of this compound with brush border enzymes are multifaceted and extend beyond its well-established role as a DHP-I inhibitor. While its competitive inhibition of DHP-I remains central to its clinical application with imipenem, its interactions with organic anion transporters and the modulation of lipid raft dynamics contribute significantly to its nephroprotective profile. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further understand and leverage the therapeutic potential of this compound. Future research could focus on elucidating the precise stoichiometry and binding kinetics of the this compound-DHP-I interaction and further exploring the downstream signaling consequences of its effects on lipid raft integrity.

References

- 1. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. An overview of the pharmacology of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Specificity and inhibition studies of human renal dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. This compound (MK 0791) is a potent and specific inhibitor of the renal leukotriene D4-dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proteomic analysis of brush-border membrane vesicles isolated from purified proximal convoluted tubules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpbs.com [ijpbs.com]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. This compound protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Cilastatin's Impact on Megalin Expression in Renal Proximal Tubules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilastatin, a renal dehydropeptidase-I (DHP-I) inhibitor, is co-administered with the antibiotic imipenem to prevent its renal degradation. Beyond this primary function, emerging evidence highlights a significant role for this compound in modulating the expression and function of megalin, a crucial endocytic receptor in the proximal tubules of the kidney. This technical guide provides an in-depth analysis of the current understanding of this compound's effect on megalin expression, consolidating quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions. This information is critical for researchers investigating drug-induced nephrotoxicity, renal drug transport, and the development of nephroprotective strategies.

Introduction to Megalin and its Role in the Proximal Tubule

Megalin (also known as LRP2) is a large, multi-ligand endocytic receptor predominantly expressed on the apical surface of proximal tubule epithelial cells. It plays a vital role in the reabsorption of a wide array of filtered substances from the glomerular filtrate, including albumin, low-molecular-weight proteins, vitamins, and certain drugs. The efficient functioning of megalin is essential for maintaining protein homeostasis and preventing proteinuria. Dysregulation of megalin expression or function can lead to renal dysfunction and is implicated in the pathogenesis of various kidney diseases, including drug-induced nephrotoxicity.

This compound's Interaction with Megalin: A Competitive Inhibition Model

This compound's primary mechanism of action in the context of megalin is competitive inhibition. It directly binds to megalin, thereby competing with other ligands, including several nephrotoxic drugs, for uptake into proximal tubule cells.[1][2][3][4] This blockade of megalin-mediated endocytosis is a key mechanism behind this compound's observed nephroprotective effects against agents like gentamicin, colistin, vancomycin, and cisplatin.[1][2][3][4]

Signaling and Interaction Pathway

The interaction between this compound, megalin, and nephrotoxic drugs at the apical membrane of a proximal tubule cell can be visualized as follows:

Caption: Competitive binding of this compound to megalin, preventing nephrotoxic drug uptake.

Quantitative Analysis of this compound's Effect on Megalin Expression

A key study by Gonzalez-Ramos et al. (2020) provides quantitative insights into how this compound affects megalin expression in a rat model of gentamicin-induced nephrotoxicity. The findings suggest that this compound's influence is primarily at the protein level, with minimal impact on gene transcription.

In Vivo Megalin Protein and mRNA Expression Data

The following table summarizes the key findings from the aforementioned study, which investigated megalin expression in the renal cortex of rats.

| Treatment Group | Megalin Protein Level (Relative to Control) | Megalin mRNA Level (Relative to Control) | Reference |

| Control | 1.0 (Baseline) | 1.0 (Baseline) | [Gonzalez-Ramos et al., 2020] |

| Gentamicin | Increased | Decreased | [Gonzalez-Ramos et al., 2020] |

| Gentamicin + this compound | Significantly Diminished (compared to Gentamicin group) | Little to no effect (compared to Gentamicin group) | [Gonzalez-Ramos et al., 2020] |

| This compound only | No significant change | No significant change | [Gonzalez-Ramos et al., 2020] |

Note: The original paper presents this data in the form of Western blot images and RT-qPCR graphs. The table above provides a qualitative summary of these quantitative results.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following are detailed protocols for the key experiments involved in assessing the effect of this compound on megalin expression.

In Vivo Animal Model of Gentamicin-Induced Nephrotoxicity

This protocol outlines the methodology for inducing and treating nephrotoxicity in a rat model, as described by Gonzalez-Ramos et al. (2020).

Caption: Workflow for the in vivo animal study of this compound's nephroprotective effects.

Protocol Details:

-

Animal Model: Male Wistar rats are utilized for this model.

-

Acclimatization: Animals are allowed to acclimatize to laboratory conditions for a week prior to the experiment.

-

Grouping: Rats are randomly assigned to four experimental groups:

-

Control group: Receives vehicle (saline).

-

Gentamicin group: Receives gentamicin.

-

Gentamicin + this compound group: Receives both gentamicin and this compound.

-

This compound group: Receives this compound only.

-

-

Drug Administration:

-

Gentamicin is administered intraperitoneally (i.p.) at a dose of 80 mg/kg body weight once daily.

-

This compound is administered i.p. at a dose of 150 mg/kg body weight once daily.

-

-

Treatment Duration: The treatment regimen is carried out for 8 consecutive days.

-

Sample Collection: On the 9th day, animals are euthanized, and kidney tissues are collected for subsequent analysis.

Western Blotting for Megalin Protein Expression

This protocol provides a step-by-step guide for quantifying megalin protein levels in kidney tissue lysates.

Protocol Details:

-

Tissue Homogenization: Kidney cortical tissue is homogenized in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for megalin (e.g., anti-megalin antibody). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software, and megalin expression is normalized to the loading control.

Real-Time Quantitative PCR (RT-qPCR) for Megalin mRNA Expression

This protocol details the methodology for measuring megalin mRNA levels in kidney tissue.

Protocol Details:

-

RNA Extraction: Total RNA is extracted from kidney cortical tissue using a commercial RNA isolation kit.

-

RNA Quality and Quantity Assessment: The purity and concentration of the extracted RNA are determined by spectrophotometry. RNA integrity is assessed by gel electrophoresis.

-

Reverse Transcription: An equal amount of total RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: The qPCR reaction is performed using a real-time PCR system with a SYBR Green-based or probe-based detection method. Primers specific for the megalin gene and a reference gene (e.g., GAPDH, β-actin) are used.

-

Data Analysis: The relative expression of megalin mRNA is calculated using the comparative Ct (ΔΔCt) method, with normalization to the reference gene.

Immunohistochemistry for Megalin Localization

This protocol describes the visualization of megalin protein in kidney tissue sections.

Protocol Details:

-

Tissue Preparation: Kidneys are fixed in 4% paraformaldehyde, dehydrated, and embedded in paraffin.

-

Sectioning: 4-5 µm thick sections are cut using a microtome and mounted on slides.

-

Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the megalin antigen.

-

Blocking: Sections are blocked with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against megalin overnight at 4°C.

-

Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Detection: The signal is developed using a chromogen such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted with a coverslip.

Discussion and Future Directions

The available evidence strongly suggests that this compound's nephroprotective effects are, at least in part, mediated by its interaction with megalin. The finding that this compound can reduce megalin protein levels in the context of gentamicin-induced injury without affecting its mRNA levels points towards a post-transcriptional regulatory mechanism. This could involve alterations in megalin trafficking, increased protein degradation, or interference with the protein's insertion into the apical membrane.

Future research should focus on elucidating the precise molecular mechanisms by which this compound modulates megalin protein levels. Studies investigating the ubiquitination and lysosomal degradation pathways of megalin in the presence of this compound would be particularly insightful. Furthermore, exploring the broader implications of this compound-induced changes in megalin expression on the renal handling of other essential ligands would provide a more complete picture of its physiological effects. For drug development professionals, these findings suggest that targeting the megalin pathway could be a viable strategy for mitigating the nephrotoxicity of various therapeutic agents.

Conclusion

This compound exerts a significant influence on megalin in the renal proximal tubules, primarily through competitive inhibition of ligand binding and by promoting a reduction in megalin protein expression. This technical guide has provided a comprehensive overview of this interaction, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways. This information serves as a valuable resource for the scientific community to further investigate and leverage the therapeutic potential of modulating megalin function in the kidney.

References

- 1. An Adaptable Physiological Model of Endocytic Megalin Trafficking in Opossum Kidney Cells and Mouse Kidney Proximal Tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of megalin in endocytosis of advanced glycation end products: implications for a novel protein binding to both megalin and advanced glycation end products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Megalin: A Novel Endocytic Receptor for Prorenin and Renin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of sandwich enzyme-linked immunosorbent assays quantifying mouse urinary megalin, a novel proximal tubular biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Cilastatin on Lipid Raft Cycling in Renal Cells: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cilastatin, an inhibitor of the renal brush border enzyme dehydropeptidase-I (DHP-I), is widely known for its role in preventing the renal degradation of imipenem.[1][2] Emerging evidence, however, has illuminated a novel, nephroprotective mechanism of this compound that extends beyond its enzymatic inhibition. This mechanism is intricately linked to its ability to modulate the structure and function of lipid rafts in renal proximal tubular epithelial cells (RPTECs).[3][4] By binding to DHP-I, a glycosyl-phosphate-inositol (GPI)-anchored protein located within these cholesterol-rich microdomains, this compound alters membrane fluidity and disrupts the normal cycling and internalization of lipid rafts.[3][5] This interference has profound implications, reducing the cellular uptake of various nephrotoxic agents and inhibiting pro-apoptotic signaling pathways that are dependent on lipid raft integrity.[3][4][6] This guide provides an in-depth examination of this compound's influence on lipid raft dynamics, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.

Core Mechanism: this compound's Interaction with Lipid Rafts

Lipid rafts are dynamic, ordered microdomains within the cell membrane, enriched in cholesterol, sphingolipids, and specific proteins.[7][8] In the brush border of renal proximal tubules, these rafts serve as critical platforms for signal transduction and substance transport. A key resident of these rafts is dehydropeptidase-I (DHP-I), an enzyme that this compound specifically inhibits.[3][4]

This compound's primary nephroprotective action stems from its binding to DHP-I.[3][4] This interaction is believed to induce steric or conformational changes that disrupt the structural integrity and fluidity of the lipid raft.[3][5] The consequence is not a dissolution of the raft, but rather an inhibition of its dynamic processes, particularly endocytosis or internalization.[3][9] This "freezing" of the raft's mobility prevents the cell from taking up raft-associated molecules, a mechanism central to its protective effects against a wide array of drugs.[3][5]

This blockade of lipid raft-dependent endocytosis has two major downstream effects:

-

Reduced Nephrotoxin Accumulation : Many nephrotoxic drugs, such as gentamicin, cyclosporin A, and cisplatin, utilize lipid raft-mediated pathways for entry into renal cells.[3][4][5] For instance, the endocytic receptor megalin, responsible for gentamicin uptake, is located within these rafts.[4][6] By inhibiting raft cycling, this compound effectively reduces the internalization of these toxins, thereby lowering their intracellular concentration and mitigating their damaging effects.[3][6]

-

Inhibition of Apoptotic Signaling : The extrinsic pathway of apoptosis can be initiated by the clustering of death receptors like Fas within lipid rafts.[3][7] The subsequent internalization of the Fas/FasL complex is a necessary step for activating downstream caspases (like caspase-8 and -3) and executing cell death.[3][4] this compound's interference with raft internalization blocks this crucial step, canceling the apoptotic signal and preserving cell viability.[3][4]

Quantitative Data on this compound's Nephroprotective Effects

Multiple studies have quantified the protective effects of this compound against drug-induced nephrotoxicity. The data consistently show that co-administration of this compound leads to improved renal function, reduced cellular damage, and decreased accumulation of toxins.

Table 1: Effect of this compound on Renal Function Markers in Gentamicin-Induced Acute Kidney Injury (AKI) in Rats

| Parameter | Control | Gentamicin (80 mg/kg) | Gentamicin + this compound (150 mg/kg) |

|---|---|---|---|

| Creatinine (mg/dL) | ~0.5 | ~2.5 | ~1.0 |

| Blood Urea Nitrogen (BUN) (mg/dL) | ~20 | ~150 | ~60 |

| Kidney Injury Molecule-1 (KIM-1) | Baseline | Significantly Increased | Significantly Decreased |

Data synthesized from findings reported in studies on gentamicin-induced AKI.[6][10]

Table 2: Effect of this compound on Markers of Apoptosis and Inflammation in Gentamicin-Treated Rats

| Parameter | Gentamicin | Gentamicin + this compound |

|---|---|---|

| TUNEL-positive cells (apoptosis) | Increased | Significantly Reduced |

| Cleaved Caspase-3 Expression | Increased | Significantly Reduced |

| Cleaved Caspase-9 Expression | Increased | Significantly Reduced |

| TNF-α Levels (inflammation) | Increased | Significantly Reduced |

Data synthesized from findings reported on apoptotic and inflammatory pathways.[10]

Table 3: Effect of this compound on Intracellular Accumulation of Nephrotoxins in Renal Cells

| Nephrotoxin | Toxin Alone | Toxin + this compound |

|---|---|---|

| Cyclosporin A | High Accumulation | Significantly Reduced Accumulation |

| Cisplatin | High Accumulation | Reduced Accumulation |

| Tacrolimus | High Accumulation | Reduced Accumulation |

Data synthesized from in vitro studies measuring toxin accumulation.[3][5]

Experimental Protocols

Investigating the interaction between this compound and lipid rafts requires specialized biochemical and cell imaging techniques. Below are detailed methodologies for key experiments.

Protocol: Lipid Raft Isolation by Sucrose Density Gradient Ultracentrifugation

This method isolates lipid rafts, also known as detergent-resistant membranes (DRMs), based on their insolubility in non-ionic detergents at low temperatures and their low buoyant density.[7][11][12]

Materials:

-

Cultured renal proximal tubule cells (e.g., RPTECs, HK-2)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 1% Triton X-100 in MES-buffered saline (MBS: 25 mM MES, 150 mM NaCl, pH 6.5) supplemented with protease and phosphatase inhibitors.

-

Sucrose solutions (in MBS): 80% (w/v), 35% (w/v), and 5% (w/v).

-

Ultracentrifuge tubes (e.g., 12 mL Polyallomer)

-

Ultracentrifuge with a swinging bucket rotor (e.g., SW-41)

Procedure:

-

Cell Culture and Treatment: Grow renal cells to ~80-90% confluency. Treat with this compound and/or a nephrotoxic agent for the desired time.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells and resuspend in 1 mL of ice-cold Lysis Buffer.

-

Homogenization: Incubate on ice for 30 minutes. Homogenize the lysate by passing it 10 times through a 22-gauge needle or by Dounce homogenization.[13]

-

Sucrose Gradient Preparation:

-

In an ultracentrifuge tube, thoroughly mix the 1 mL of cell lysate with 1 mL of 80% sucrose solution to achieve a final concentration of 40% sucrose.

-

Carefully overlay the 2 mL of 40% sucrose-lysate mixture with 4.5 mL of 35% sucrose solution.[11][13]

-

Carefully layer 4.5 mL of 5% sucrose solution on top, creating a discontinuous gradient.[11][13]

-

-

Ultracentrifugation: Place the tubes in a pre-cooled (4°C) swinging bucket rotor. Centrifuge at ~180,000 x g for 16-20 hours at 4°C.[12][13]

-

Fraction Collection: After centrifugation, a light-scattering, opaque band should be visible at the 5%/35% sucrose interface. This band contains the lipid rafts.[11][13] Carefully collect 1 mL fractions from the top to the bottom of the gradient.

-

Analysis: Analyze the protein content of each fraction by Western blotting. Probe for lipid raft markers (e.g., Flotillin, Caveolin-1), non-raft markers (e.g., Transferrin receptor), and the protein of interest (e.g., DHP-I, Megalin).

Protocol: Cholesterol Depletion Assay using Methyl-β-cyclodextrin (MβCD)

This assay disrupts lipid rafts by removing cholesterol from the cell membrane, allowing researchers to determine if a cellular process is lipid raft-dependent.[14][15][16]

Materials:

-

Cultured renal cells

-

Serum-free cell culture medium

-

Methyl-β-cyclodextrin (MβCD) solution (e.g., 5-10 mM in serum-free medium)

-

Agent of interest (e.g., fluorescently labeled toxin)

-

Control reagent: Methyl-α-cyclodextrin (does not efficiently extract cholesterol).[13]

Procedure:

-

Cell Preparation: Plate cells and allow them to adhere and grow to the desired confluency.

-

Cholesterol Depletion: Wash cells with serum-free medium. Treat the cells with the MβCD solution for 30-60 minutes at 37°C.[14][15] A parallel control group should be treated with serum-free medium alone or with methyl-α-cyclodextrin.

-

Experimental Treatment: After MβCD treatment, wash the cells again and incubate them with the agent of interest (e.g., a nephrotoxin).

-

Analysis: Measure the outcome of interest. For example, if studying toxin uptake, quantify the intracellular fluorescence or concentration of the toxin. A significant reduction in the effect after MβCD treatment suggests the process is dependent on lipid raft integrity.

-

(Optional) Cholesterol Repletion: To confirm specificity, a separate group of MβCD-treated cells can be incubated with a cholesterol-MβCD complex to restore cholesterol to the membrane before the experimental treatment.[13][15]

Protocol: Immunofluorescence Microscopy for Protein Co-localization

This technique is used to visualize the location of specific proteins within the cell and to determine if they co-localize with lipid raft markers.[17][18]

Materials:

-

Renal cells grown on glass coverslips

-

Fixative: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibodies (e.g., anti-DHP-I, anti-Megalin)

-

Lipid Raft Marker: Fluorescently conjugated Cholera Toxin Subunit B (CTX-B), which binds to the ganglioside GM1 in rafts.[7]

-

Fluorescently conjugated secondary antibodies

-

DAPI nuclear stain

-

Antifade mounting medium

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and apply experimental treatments (e.g., with this compound).

-

Fixation: Rinse cells with PBS. Fix with 4% PFA for 15-20 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize the cells with Permeabilization Buffer for 10 minutes (this step is omitted if only staining surface proteins).

-

Blocking: Wash three times with PBS. Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C. If using CTX-B to mark rafts, it can be added along with the secondary antibody.

-